HBV CpAM Activity: THPP Scaffold Class-Level Validation
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold, of which the target compound is the minimally substituted core, has been validated as an effective HBV core protein allosteric modulator (CpAM) [1]. Lead THPP compound 45 demonstrated in vivo inhibition of HBV DNA viral load in a mouse model after oral administration, a profile not achievable with simple aromatic pyrazolo[1,5-a]pyrazine congeners [1]. This class-level evidence establishes the THPP sub-class as a privileged scaffold for anti-HBV drug discovery, directly relevant to the target compound as the foundational core.
| Evidence Dimension | In vivo anti-HBV efficacy after oral administration |
|---|---|
| Target Compound Data | Not directly tested; serves as the core scaffold of lead compound 45 |
| Comparator Or Baseline | Lead compound 45 (a substituted THPP derivative) showed inhibition of HBV DNA in AAV mouse model; aromatic pyrazolo[1,5-a]pyrazine analogs not reported to achieve this profile |
| Quantified Difference | Qualitative shift from in vitro-only activity (aromatic class) to in vivo oral efficacy (THPP class) |
| Conditions | HBV AAV mouse model; oral administration |
Why This Matters
Procurement of the THPP scaffold enables structure-activity relationship (SAR) studies grounded in a proven in-vivo-active chemotype, reducing the risk of investing in unvalidated core structures.
- [1] Kou, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. View Source
